Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, affecting millions in tropical and subtropical regions.[1][2] The clinical manifestations range from disfiguring cutaneous lesions to the fatal visceral form (kala-azar).[1][3] Current therapeutic options are plagued by limitations including severe side effects, high cost, lengthy treatment regimens, and the emergence of drug-resistant parasite strains.[2] This landscape underscores the urgent need for novel, effective, and accessible anti-leishmanial drugs. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the search for new treatments against various pathogens, including Leishmania.[4][5] This document provides a detailed guide on the application of a specific derivative, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, in leishmaniasis research, outlining its known activities and providing comprehensive protocols for its evaluation.
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has demonstrated a broad spectrum of biological activities.[6] Derivatives of this scaffold have shown potent activity against various Leishmania species, including L. donovani, L. major, and L. amazonensis.[4][5] The specific compound, 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and its analogues have been identified through screening campaigns as having significant anti-leishmanial properties.[7] Research suggests that substitutions at various positions on the imidazo[1,2-a]pyridine ring can modulate the anti-leishmanial activity and selectivity.[7] The chloro- and methoxyphenyl- substitutions in the titular compound are of particular interest for their potential to enhance efficacy and favorable pharmacokinetic properties.
The pre-clinical assessment of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine follows a standardized yet adaptable workflow. This process begins with in vitro screening against the parasite's distinct life stages, progresses to cytotoxicity profiling to determine selectivity, and culminates in in vivo efficacy studies using established animal models.
The following table summarizes hypothetical but representative efficacy and cytotoxicity data for 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (designated as IMP-X) against various Leishmania species and a mammalian cell line. This data is crucial for calculating the Selectivity Index (SI), a key parameter in drug development.
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50 (mammalian cells) / IC50 (amastigotes)
This initial screening assay evaluates the compound's effect on the replicative, extracellular promastigote stage of the parasite.
This assay is more clinically relevant as it targets the intracellular amastigote stage of the parasite residing within macrophages.[10]
This assay is crucial to determine if the compound's anti-leishmanial activity is due to a specific effect on the parasite or general toxicity to the host cell.
This protocol helps to determine if the compound induces programmed cell death (apoptosis) in Leishmania promastigotes.
This assay investigates if the compound disrupts the mitochondrial function, a common target for anti-protozoal drugs.
The Syrian golden hamster is the gold standard model for visceral leishmaniasis as the disease progression closely mimics human infection.[6][18]
BALB/c mice are a widely used model for cutaneous leishmaniasis, developing characteristic skin lesions upon infection.[19][20]
The imidazo[1,2-a]pyridine scaffold, and specifically 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, represents a promising starting point for the development of new anti-leishmanial drugs. The protocols detailed in this document provide a comprehensive framework for the systematic evaluation of this and related compounds. By following a logical progression from in vitro screening to in vivo efficacy studies, researchers can thoroughly characterize the potential of these molecules to address the pressing need for new treatments for leishmaniasis.
-
Kumar, R., Singh, R., Almeida, A. das C., Granato, J. da T., Lemos, A. S. de O., Kumar, K., Patil, M. T., da Silva, A. D., Rode, A. B., Coimbra, E. S., & Salunke, D. B. (2021). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 6(3), 2345–2356. [Link]
-
Bhavya, K., Mantipally, M., Roy, S., Arora, L., Badavath, V. N., Gangireddy, M., Dasgupta, S., Gundla, R., & Pal, D. (2022). Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Life Sciences, 294, 120334. [Link]
-
Akao, Y., Canan, S., Cao, Y., Condroski, K., Engkvist, O., Itono, S., Kaki, R., Kimura, C., Kogej, T., Nagaoka, K., Naito, A., Nakai, H., Pairaudeau, G., Radu, C., Roberts, I., Shimada, M., Shum, D., Watanabe, N., Xie, H., … Perry, B. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 404-411. [Link]
-
Daugeron, T., Laconde, G., Castera-Ducros, C., Bendjebbar, A., Desrivot, J., Lewin, G., ... & Loiseau, P. M. (2015). Synthesis, antileishmanial activity and cytotoxicity of 2,3-diaryl-and 2,3,8-trisubstituted imidazo [1,2-a] pyrazines. European journal of medicinal chemistry, 103, 399-411. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaidi, S. F., & Al-Soud, Y. A. (2011). Imidazo-[1, 2-a]-pyridine based derivatives as antileishmanial agents. Journal of the Brazilian Chemical Society, 22, 1431-1436. [Link]
-
Lemrani, M., L-Founti, S., & El-Akkad, M. (2002). In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. Parasite, 9(4), 367-370. [Link]
-
N'guessan, D. U. J. P., Coulibaly, S., Kacou, A. A., & Angora, K. E. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Organic & Inorganic Chemistry, 15(3), 32-41. [Link]
-
Roberts, I., Pairaudeau, G., Radu, C., Shum, D., Yonezawa, S., Yoshida, O., ... & Mowbray, C. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1625-1636. [Link]
-
Pessanha de Carvalho, P., da Silva, E., da Silva, J., de Souza, G., da Silva, A., de Souza, R., ... & Coimbra, E. S. (2021). Evaluation of mitochondrial membrane potential. Bio-protocol, 11(10), e4014. [Link]
-
Siqueira-Neto, J. L., Debnath, A., McCall, L. I., Bernatchez, J. A., Nare, B., Wring, S. A., ... & Reed, S. L. (2012). An image-based high-content screening assay for compounds targeting intracellular Leishmania donovani amastigotes in human macrophages. PLoS neglected tropical diseases, 6(6), e1671. [Link]
-
Akao, Y., Canan, S., Cao, Y., Condroski, K., Engkvist, O., Itono, S., ... & Perry, B. (2020). Collaborative virtual screening to elaborate an imidazo [1, 2-a] pyridine hit series for visceral leishmaniasis. RSC medicinal chemistry, 12(3), 404-411. [Link]
-
Fischer, M. R., John, D., Kautz-Neu, K., Schermann, A. I., Schwonberg, K., & von Stebut, E. (2013). Animal model for cutaneous leishmaniasis. Methods in molecular biology (Clifton, N.J.), 961, 389–402. [Link]
-
Debnath, A., Siqueira-Neto, J. L., McCall, L. I., Bernatchez, J. A., Nare, B., Wring, S. A., ... & Reed, S. L. (2012). A screen against Leishmania intracellular amastigotes: comparison to a promastigote screen and identification of a host cell-specific hit. PLoS neglected tropical diseases, 6(9), e1805. [Link]
-
de Almeida, B. F., de Morais, L. C., da Silva, É. R., & de Oliveira, C. I. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Medicina, 60(10), 1581. [Link]
-
Saha, P., Das, S., Mukherjee, S., Chandra, K., & Majumder, H. K. (2018). Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene. Antimicrobial agents and chemotherapy, 62(10), e00862-18. [Link]
-
Stauber, L. A. (1958). An Eight‐day Method for Screening Compounds against Leishmania donovani in the Golden Hamster*. The Journal of protozoology, 5(4), 269-273. [Link]
-
de Menezes, J. P. B., de Souza, C. C., & de Almeida, R. P. (2022). Molecular mechanisms of action of trypanocidal and leishmanicidal drugs with focus on novel chemotherapeutic strategies: creation of a Brazilian multicentre working group. Memórias do Instituto Oswaldo Cruz, 117. [Link]
-
de Carvalho, P. B., da Silva, E. G., da Silva, J. F., de Souza, G. V., da Silva, A. C., de Souza, R. O., ... & Coimbra, E. S. (2021). Evaluation of Leishmania mitochondrial membrane potential (ΔΨm) and ROS production. ResearchGate. [Link]
-
Roy, G., Dumas, C., Sereno, D., Wu, Y., Singh, A. K., Samant, M., ... & Papadopoulou, B. (2012). A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry. Experimental parasitology, 130(3), 251-258. [Link]
-
Es-Safi, I., Mechchate, H., Amaghnouje, A., Jawhari, F. Z., & Bousta, D. (2020). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian journal of pharmaceutical research: IJPR, 19(2), 246. [Link]
-
de Castro, W., Abánades, J. M., Alonso, D., Rodrigues, J. C., Santos, T. S., Lira, A. A., ... & Tempone, A. G. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 241. [Link]
-
Shokri, O., & Roth, J. A. (2007). Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry. Journal of visualized experiments: JoVE, (7), 269. [Link]
-
Ghaffari, F., Sharifi, I., & Aflatoonian, M. R. (2025). An inclusive assessment of apoptosis mechanisms in Leishmania species: A narrative literature review. Acta Tropica, 262, 107292. [Link]
-
Starr, T., & O'Neill, E. (2022). The Cytotoxicity of Phorbol 12-Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol. Methods and Protocols, 5(2), 27. [Link]
-
Elamin, M., Al-Olayan, E., & Al-Amri, R. (2025). Anti-proliferative and apoptosis induction activities of curcumin on Leishmania major. Saudi Journal of Biological Sciences, 32(10), 103767. [Link]
-
Al-Sha'bani, M., Al-Hashimi, A., Al-Khdhair, A. H., & Al-Shuhaib, M. B. S. (2025). In vitro assays for evaluation of drug activity against Leishmania spp. ResearchGate. [Link]
-
Asare, K. K., Boampong, J. N., & Agyare, C. (2021). Some novel antileishmanial compounds inhibit normal cell cycle progression of Leishmania donovani promastigotes and exhibits pro-oxidative potential. PLoS neglected tropical diseases, 15(11), e0009949. [Link]
-
Park, K. S., Kang, M. H., Kim, M. K., & Kim, Y. H. (2021). Measurement of cytotoxicity on THP-1-derieved-macrophages by secreted hIL-10. ResearchGate. [Link]
-
McDowell, M. A., & Jeronimo, S. M. (2018). Overview and Approaches for Handling of Animal Models of Leishmaniasis. Current protocols in immunology, 120, 19.9.1–19.9.15. [Link]
-
Al-Salah, I. M., Al-Obaidi, Z. M., Al-Sayyed, H. M., & Al-Qerem, W. (2022). MTT and LDH cytotoxicity assays in, (A and B) THP-1-derived macrophages and, (C and D) their co-cultures with HepG2 cells. ResearchGate. [Link]
-
Jug, M., Zorc, M., Kos, J., & Klemencic, E. (2019). Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles. International journal of molecular sciences, 20(9), 2147. [Link]
-
Larraga, V., Valdivieso, E., & Saravia, N. G. (2021). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in cellular and infection microbiology, 11, 649646. [Link]
-
Larraga, V., Valdivieso, E., & Saravia, N. G. (2021). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in Cellular and Infection Microbiology, 11. [Link]
-
Belkaid, Y., Kamhawi, S., Modi, G., Valenzuela, J., Noben-Trauth, N., Sacks, D., & Ribeiro, J. (2000). A natural model of Leishmania major infection reveals a prolonged" silent" phase of parasite amplification in the skin before the onset of lesion formation and immunity. The Journal of Immunology, 165(2), 969-977. [Link]